molecular formula C20H32O2 B163978 8Z,11Z,14Z,17Z-eicosatetraenoic acid CAS No. 24880-40-8

8Z,11Z,14Z,17Z-eicosatetraenoic acid

Cat. No. B163978
CAS RN: 24880-40-8
M. Wt: 304.5 g/mol
InChI Key: HQPCSDADVLFHHO-LTKCOYKYSA-N
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Description

8Z,11Z,14Z,17Z-Eicosatetraenoic acid, also known as ω-3 Arachidonic acid, is a rare polyunsaturated fatty acid (PUFA) found in trace amounts in dietary sources . It is an eicosanoid present in marine lipids and is a minor n-3 PUFA . It is known to be essential for infant development and protects against heart disease, hypertension, thrombosis, and autoimmune and inflammatory disorders .


Molecular Structure Analysis

The molecular formula of 8Z,11Z,14Z,17Z-Eicosatetraenoic acid is C20H32O2 . It has four cis double bonds at positions 8, 11, 14, and 17 . The exact mass is 304.24023 .


Physical And Chemical Properties Analysis

8Z,11Z,14Z,17Z-Eicosatetraenoic acid has a flash point of 14 °C and should be stored at −20°C . It is soluble in 0.1 M Na2CO3 (1.7 mg/ml), DMF (>100 mg/ml), DMSO (>100 mg/ml), and is miscible in ethanol . It is light sensitive .

Scientific Research Applications

Use in Synthesis of Oxylipins

Research by Sanfilippo et al. (2019) highlights the use of vegetable flours as alternatives to purified oxygenase enzymes for preparing oxylipins derived from eicosapentaenoic acid (EPA), including forms of eicosatetraenoic acid. This method offers advantages in enzyme stability and applicability to organic synthesis, with soybean extract producing 15S-hydroxy-eicosapentaenoic acid and oat flour extract yielding different epoxides of EPA (Sanfilippo, Paterna, Biondi, & Patti, 2019).

Mitochondrial Biosynthesis in Yeast

Fox et al. (2000) discuss the biosynthesis of 3R-hydroxy-eicosatetraenoic acid from arachidonic acid by the yeast Dipodascopsis uninucleata, highlighting the role of mitochondria in this process. This synthesis involves CoASH, ATP, NAD+, and Mg2+ and shows the chirality of 3-HETE as 95% R (Fox, Hamberg, Friend, & Ratledge, 2000).

Chemical Elongation of Fatty Acids

Kuklev and Smith (2006) report the synthesis of eicosatetraenoic acid and other fatty acids by elongating alpha-linolenic, stearidonic, and eicosapentaenoic acids. This process yielded eicosatetraenoic acid as a colorless oil, important for biochemical investigations (Kuklev & Smith, 2006).

Role in Lipoxygenase Reaction

Ivanov et al. (2002) synthesized and tested 16-hydroxy-eicosatetraenoic acid as a substrate for lipoxygenases, revealing its effective oxygenation and suggesting its alignment at the active site of enzymes similar to arachidonic acid (Ivanov, Romanov, Groza, Nigam, Kuhn, & Myagkova, 2002).

Potential in Asthma Therapy

The research by Jones (2005) points towards the potential of targeting the OXE receptor, which is activated by 5-oxo-eicosatetraenoic acid, for therapeutic interventions in asthma. This approach could be significant given the role of eosinophils in asthmatic inflammation (Jones, 2005).

Biotechnological Production

Shin et al. (2019) demonstrate the biotechnological production of hydroxylated polyunsaturated fatty acids, including eicosatetraenoic acid derivatives, by recombinant Escherichia coli cells. This production method has potential applications in producing biologically active compounds (Shin, Kang, Seo, Kim, & Oh, 2019).

Quantitative Analysis in Biological Samples

Gachet and Gertsch (2016) developed a method for the quantitative analysis of eicosatetraenoic acid and related compounds in biological samples, which is important for understanding their role in biological processes (Gachet & Gertsch, 2016).

Safety And Hazards

This compound should be considered hazardous until information to the contrary becomes available . It should not be ingested, swallowed, or inhaled, and should not come into contact with eyes, skin, or clothing .

properties

IUPAC Name

(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13H,2,5,8,11,14-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,13-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPCSDADVLFHHO-LTKCOYKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00920517
Record name Bishomostearidonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Cis-8,11,14,17-Eicosatetraenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002177
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

8Z,11Z,14Z,17Z-eicosatetraenoic acid

CAS RN

24880-40-8, 2091-26-1
Record name (all-Z)-8,11,14,17-Eicosatetraenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24880-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bishomostearidonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024880408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bishomostearidonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BISHOMOSTEARIDONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K2DJ01BB7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cis-8,11,14,17-Eicosatetraenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002177
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

8,11,14,17-eicosatetraenoic acid [20:4, ω3], 5,8,11,14,17-eicosapentaenoic acid [20:5, ω3];
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8Z,11Z,14Z,17Z-eicosatetraenoic acid
Reactant of Route 2
8Z,11Z,14Z,17Z-eicosatetraenoic acid
Reactant of Route 3
8Z,11Z,14Z,17Z-eicosatetraenoic acid
Reactant of Route 4
8Z,11Z,14Z,17Z-eicosatetraenoic acid
Reactant of Route 5
8Z,11Z,14Z,17Z-eicosatetraenoic acid
Reactant of Route 6
8Z,11Z,14Z,17Z-eicosatetraenoic acid

Citations

For This Compound
46
Citations
K Kobayashi, K Ashina, S Derouiche… - The FASEB …, 2021 - Wiley Online Library
5,6‐dihydroxy‐8Z,11Z,14Z,17Z‐eicosatetraenoic acid (5,6‐DiHETE) is an eicosapentaenoic acid‐derived lipid metabolite, which we previously detected in inflamed mouse colon. In this …
Number of citations: 7 faseb.onlinelibrary.wiley.com
N Nagata, T Suzuki, S Takenouchi… - Frontiers in …, 2023 - ncbi.nlm.nih.gov
Background: Allergic conjunctivitis (AC) is a common ophthalmologic disorder that causes symptoms that often reduces a patient’s quality of life (QOL). We investigated the effects of the …
Number of citations: 5 www.ncbi.nlm.nih.gov
S Takenouchi, D Imai, T Nakamura… - International Journal of …, 2021 - mdpi.com
5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid (5,6-DiHETE) is an eicosapentaenoic acid-derived newly discovered bioactive anti-inflammatory lipid mediator having diverse …
Number of citations: 3 www.mdpi.com
S TAKENOUCHI, T MURATA - Translational and Regulatory …, 2022 - jstage.jst.go.jp
Although intake of ω-3 fatty acids such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) are well known to be beneficial for some cardiovascular and inflammatory …
Number of citations: 4 www.jstage.jst.go.jp
M Kida, T Nakamura, T Murata - Journal of Food Science, 2020 - Wiley Online Library
Because omega‐3 fatty acids, eicosapentaenoic acid (EPA), docosahexaenoic acid (DHA), and their metabolites are known to possess anti‐inflammatory and health‐promoting …
Number of citations: 6 ift.onlinelibrary.wiley.com
Z Zhu, W Zhou, Y Yang, K Wang, F Li… - … and Alternative Medicine, 2021 - hindawi.com
Alcoholic liver disease (ALD) is a liver disease caused by long-term alcohol consumption. ROS-mediated oxidative stress is the leading cause of ALD. Pien-Tze-Huang (PZH), a …
Number of citations: 6 www.hindawi.com
DV Kuklev, WL Smith - Chemistry and physics of lipids, 2006 - Elsevier
Three fatty acids were synthesized from commercially available α-linolenic, stearidonic and eicosapentaenoic acids by C2-elongation using a four step preparative technique. The …
Number of citations: 13 www.sciencedirect.com
M Fer, S Goulitquer, Y Dréano, F Berthou… - … of Chromatography A, 2006 - Elsevier
Despite the implication of polyunsaturated fatty acid monoepoxides in a large panel of biological effects, few methods allowing their separation in a single run are available. We …
Number of citations: 18 www.sciencedirect.com
N Lamari, MV Ruggiero, G d'Ippolito, WHCF Kooistra… - PLoS …, 2013 - journals.plos.org
Oxylipins are low-molecular weight secondary metabolites derived from the incorporation of oxygen into the carbon chains of polyunsaturated fatty acids (PUFAs). Oxylipins are …
Number of citations: 45 journals.plos.org
R Wang, J Chen, N Ding, M Han, J Wang… - … Science and Pollution …, 2018 - Springer
Harmful algal blooms (HABs) induced by Prorocentrum donghaiense occur frequently and cause a serious threat to the marine ecosystem. In this study, antialgal effects of α-linolenic …
Number of citations: 11 link.springer.com

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